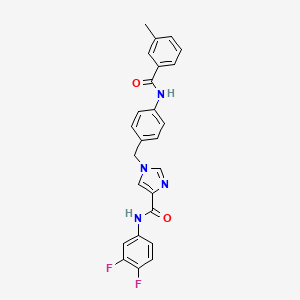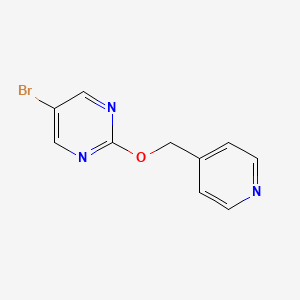
5-Bromo-2-(pyridin-4-ylmethoxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(pyridin-4-ylmethoxy)pyrimidine (5-BMP) is an organic compound with a wide range of applications in scientific research. It is a pyrimidine derivative with a bromine atom attached to the nitrogen atom of the pyrimidine ring. 5-BMP is a versatile compound with a variety of properties that make it useful for a range of different applications, including synthesis, chemical reactions, and biological studies.
Applications De Recherche Scientifique
Synthesis and Structural Applications
Synthesis of Natural Alkaloids : 5-Bromo-2-(pyridin-4-ylmethoxy)pyrimidine derivatives have been used in the synthesis of natural alkaloids like variolin B and deoxyvariolin B. This involves selective and sequential palladium-mediated functionalization, demonstrating the compound's versatility in complex organic syntheses (Baeza et al., 2010).
Meldrum’s Acid Derivatives : In another study, derivatives of this compound were used to create new routes to Meldrum’s acid derivatives. This shows its utility in diversifying pyrimidine chemistry (Kuhn et al., 2003).
Biological and Pharmacological Research
Antioxidant, Anti-inflammatory, and Analgesic Activities : Derivatives of this compound have been studied for their biological activities, showing significant antioxidant, anti-inflammatory, and analgesic effects, demonstrating the compound's potential in pharmacological research (Adhikari et al., 2012).
Antiviral Activity : Another study explored the antiviral properties of this compound derivatives. These compounds showed notable inhibitory activity against retroviruses, highlighting their potential in antiviral drug development (Hocková et al., 2003).
Chemical Characterization and Material Science
Spectroscopic and Optical Studies : The compound has been characterized spectroscopically, aiding in understanding its physical and chemical properties. Such studies are crucial for its application in material science and other fields (Vural & Kara, 2017).
Application in Organic Light-Emitting Diodes (OLEDs) : Derivatives of this compound were used to create heteroleptic Ir(III) metal complexes for use in OLEDs, demonstrating its potential in advanced electronic and photonic applications (Chang et al., 2013).
Propriétés
IUPAC Name |
5-bromo-2-(pyridin-4-ylmethoxy)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-9-5-13-10(14-6-9)15-7-8-1-3-12-4-2-8/h1-6H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXWPUIFDBZOON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1COC2=NC=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

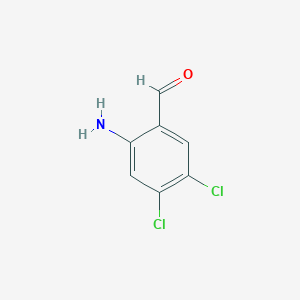
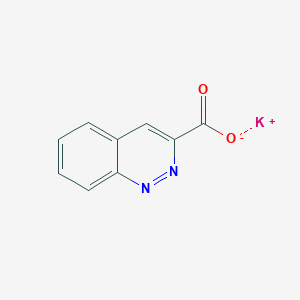
![8-Butyl-12-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2363356.png)
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2363361.png)
![7-[1,1'-Biphenyl]-4-yl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2363362.png)
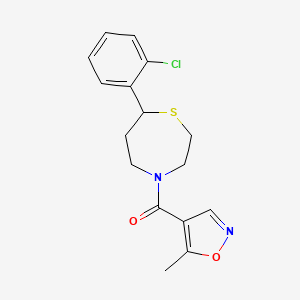
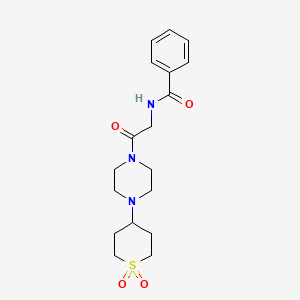
![5-(7-Oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B2363367.png)
![2-(4-benzylpiperazin-1-yl)-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2363368.png)
![N-(3-chlorophenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2363372.png)
![4-Bromo-2-{[(2-chlorobenzyl)amino]methyl}phenol](/img/structure/B2363373.png)

